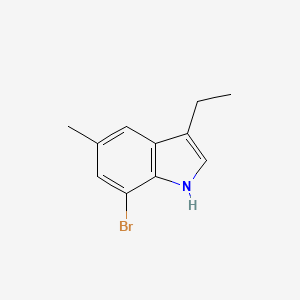

7-Bromo-3-ethyl-5-methyl-1H-indole

CAS No.: 1360927-42-9

Cat. No.: VC2979049

Molecular Formula: C11H12BrN

Molecular Weight: 238.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360927-42-9 |

|---|---|

| Molecular Formula | C11H12BrN |

| Molecular Weight | 238.12 g/mol |

| IUPAC Name | 7-bromo-3-ethyl-5-methyl-1H-indole |

| Standard InChI | InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3 |

| Standard InChI Key | JOUKXWJNZIMKJW-UHFFFAOYSA-N |

| SMILES | CCC1=CNC2=C1C=C(C=C2Br)C |

| Canonical SMILES | CCC1=CNC2=C1C=C(C=C2Br)C |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrN |

| Molecular Weight | 238.13 g/mol |

| CAS Registry Number | 1360927-42-9 |

| IUPAC Name | 7-bromo-3-ethyl-5-methyl-1H-indole |

| Structure | Indole core with bromine at C-7, ethyl at C-3, methyl at C-5 |

The structure features the characteristic bicyclic indole scaffold consisting of a benzene ring fused to a pyrrole ring, with the bromine, ethyl, and methyl substituents providing unique electronic and steric properties that influence its chemical behavior and potential biological activities .

Structural Characteristics and Physical Properties

Structural Features

7-Bromo-3-ethyl-5-methyl-1H-indole possesses a planar indole core with three key substituents that give it distinct properties:

-

The bromine atom at the 7-position introduces halogen bonding capabilities and increases the compound's lipophilicity

-

The ethyl group at the 3-position contributes to hydrophobicity and potentially affects binding interactions with biological targets

-

The methyl group at the 5-position provides additional hydrophobic character and may influence the electronic distribution in the aromatic system

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 7-Bromo-3-ethyl-5-methyl-1H-indole can be approached through several established indole synthesis methodologies, adapted to incorporate the specific substituent pattern. Based on literature reports for similar compounds, the following synthetic strategies may be applicable:

Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most versatile methods for preparing substituted indoles. For 7-Bromo-3-ethyl-5-methyl-1H-indole, this would involve the reaction of an appropriately substituted phenylhydrazine with a ketone under acidic conditions . The reaction proceeds through hydrazone formation, followed by-sigmatropic rearrangement and cyclization.

Direct Bromination of 3-Ethyl-5-methyl-1H-indole

Another possible approach involves the direct bromination of 3-ethyl-5-methyl-1H-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 7-position. This approach requires careful control of reaction conditions to avoid multiple bromination or bromination at undesired positions .

Bartoli Indole Synthesis

The Bartoli indole synthesis offers a pathway to 7-substituted indoles through the reaction of vinyl Grignard reagents with ortho-substituted nitroarenes. This method could be adapted for the synthesis of 7-Bromo-3-ethyl-5-methyl-1H-indole by selecting appropriately substituted starting materials .

Reaction Conditions and Optimization

The synthesis of halogenated indoles requires careful optimization of reaction conditions. For 7-bromination specifically, the following considerations are important:

-

Temperature control to ensure selectivity

-

Solvent selection to influence reactivity patterns

-

Catalyst choice for directed functionalization

-

Reaction time management to minimize side reactions

Chemical Reactivity Profile

Reactivity Patterns

The reactivity of 7-Bromo-3-ethyl-5-methyl-1H-indole is influenced by the electronic and steric effects of its substituents. Key reactivity patterns include:

Nucleophilic Substitution

The bromine at the 7-position can participate in nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings), making this compound a valuable building block for more complex structures.

N-H Functionalization

The N-H group of the indole can undergo alkylation, acylation, or other functionalization reactions, providing a handle for further derivatization.

Biological and Pharmacological Activities

Antimicrobial Properties

Indole derivatives with halogen substituents often exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The lipophilic nature of 7-Bromo-3-ethyl-5-methyl-1H-indole may contribute to membrane permeability and interaction with bacterial targets.

Anti-inflammatory Effects

The indole scaffold is present in various anti-inflammatory agents. The specific substitution pattern in 7-Bromo-3-ethyl-5-methyl-1H-indole may confer anti-inflammatory properties through modulation of inflammatory pathways.

Structure-Activity Relationships

Table 1 presents a comparison of structural features and reported biological activities among related indole derivatives, highlighting potential structure-activity relationships:

This structure-activity analysis suggests that the specific positioning of the bromine atom and the nature of alkyl substituents significantly influence the biological profile of these indole derivatives.

Analytical Characterization

Spectroscopic Identification

The identification and characterization of 7-Bromo-3-ethyl-5-methyl-1H-indole typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related compounds, the proton NMR (¹H NMR) spectrum of 7-Bromo-3-ethyl-5-methyl-1H-indole would be expected to show:

-

A broad singlet around δ 8.0-8.5 ppm for the N-H proton

-

Aromatic signals for the indole ring protons

-

A quartet around δ 2.5-2.8 ppm and a triplet around δ 1.2-1.4 ppm for the ethyl group

-

A singlet around δ 2.3-2.5 ppm for the methyl group

The carbon NMR (¹³C NMR) would display characteristic signals for the indole carbon framework, plus signals for the ethyl and methyl carbons .

Mass Spectrometry

Mass spectrometric analysis would typically show a molecular ion peak at m/z 238/240 with the characteristic isotope pattern of bromine-containing compounds (approximately equal intensities of M and M+2 peaks).

Infrared Spectroscopy

IR spectroscopy would show characteristic bands including:

-

N-H stretching around 3400 cm⁻¹

-

C-H stretching around 2900-3000 cm⁻¹

-

C=C and C=N stretching around 1600-1400 cm⁻¹

-

C-Br stretching around 600-500 cm⁻¹

Applications in Research and Industry

Synthetic Applications

7-Bromo-3-ethyl-5-methyl-1H-indole serves as a valuable building block in organic synthesis due to its potential for further functionalization:

-

The bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions

-

The indole N-H can be functionalized to create more complex derivatives

-

The compound can serve as an intermediate in the synthesis of pharmaceutical candidates

Material Science Applications

Brominated indoles have potential applications in material science:

-

As building blocks for conductive polymers

-

In the development of fluorescent materials

-

As components in organic electronic devices

Current Research Status and Future Directions

-

Development of optimized synthetic routes with higher yields and selectivity

-

Comprehensive evaluation of biological activities against cancer cell lines, microbial pathogens, and inflammatory models

-

Investigation of structure-activity relationships through systematic modification of substituents

-

Exploration of its potential as a building block in the synthesis of natural product analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume